molecular formula C13H13FN2O2 B2504903 ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate CAS No. 1025644-67-0

ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate

Cat. No. B2504903
M. Wt: 248.257
InChI Key: GJMRFKPGBZRRQX-LUAWRHEFSA-N
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Description

Ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a cyano group, an amino group with a 4-fluorophenyl substituent, and an ethyl ester group. It is part of a broader class of compounds that have been synthesized and analyzed for their structural and electronic properties .

Synthesis Analysis

The synthesis of related ethyl 2-cyano-3-alkoxypent-2-enoates has been achieved through a coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by a ruthenium complex . This method provides moderate yields and allows for the separation of E- and Z-isomers. The synthesis of similar compounds has been performed using different starting materials and catalysts, such as the reaction of the lithium salt of ethyl cyanoacetate with (Z)-O-methyl-4-chlorobenzohydroximoyl fluoride . These methods highlight the versatility of synthetic approaches to obtain the desired isomers of these compounds.

Molecular Structure Analysis

The molecular structure of these compounds has been determined using X-ray crystallography, revealing details about the steric hindrance and bond angles around the tetrasubstituted alkene moiety . For instance, the C(carbonyl)–C(α)–C(β) angle has been found to expand to about 125°. The structure of the Z isomer of a similar compound has been elucidated, showing a three-dimensional supramolecular network stabilized by various noncovalent interactions .

Chemical Reactions Analysis

The chemical behavior of ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate involves interactions that are not typically hydrogen bonding. For example, C≡π interactions of non-hydrogen bond type have been observed, which are attributed to electrostatic interactions . Additionally, the compound exhibits N≡π and O≡π interactions, which contribute to the formation of unique crystal packing structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the interactions they can form. The presence of the cyano and amino groups, along with the fluorophenyl moiety, imparts certain electronic properties that have been rationalized through ab initio computations . Spectrometric techniques such as IR, UV, and NMR have been employed for characterization, providing insights into the tautomeric forms and the predominance of certain configurations in solution and solid states .

properties

IUPAC Name

ethyl (Z)-2-cyano-3-[(4-fluorophenyl)methylamino]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-2-18-13(17)11(7-15)9-16-8-10-3-5-12(14)6-4-10/h3-6,9,16H,2,8H2,1H3/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMRFKPGBZRRQX-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNCC1=CC=C(C=C1)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\NCC1=CC=C(C=C1)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (Z)-2-cyano-3-[(4-fluorophenyl)methylamino]prop-2-enoate

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